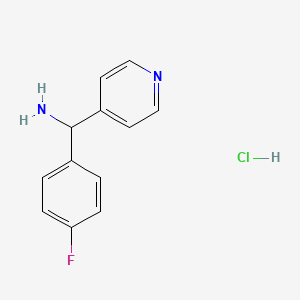

(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride

Description

“(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride” is a fluorinated aromatic compound featuring a methanamine backbone substituted with a 4-fluorophenyl group and a pyridin-4-yl moiety. Its empirical formula is C₁₂H₁₂ClFN₂, with a molecular weight of 238.69 g/mol . This compound is structurally optimized for applications in medicinal chemistry, particularly as a building block for central nervous system (CNS) agents or enzyme inhibitors.

Properties

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-8,12H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLGEDDDFQMOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Synthetic Intermediate

(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride is utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows it to serve as a building block in combinatorial chemistry, facilitating the development of libraries of compounds for screening in drug discovery.

Biological Studies

The compound has garnered attention for its potential biological activities:

- Receptor Binding : It may interact with various neurotransmitter receptors, influencing signaling pathways. This property is particularly relevant in the context of neurological research.

- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes, which may lead to therapeutic effects against various diseases, including infections and possibly cancer.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several pyridine-based compounds, including this compound. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Antiviral Screening

In antiviral research, this compound was tested against Zika virus protease. Preliminary results showed promising activity with IC values comparable to established antiviral agents, suggesting its potential as a lead compound in antiviral drug development.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

a. (2,5-Difluorophenyl)(pyridin-4-yl)methanamine

- Structure : Contains two fluorine atoms at the 2- and 5-positions of the phenyl ring.

- However, steric hindrance from the 2-fluoro group may reduce binding affinity to flat aromatic targets .

b. [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine Hydrochloride

- Structure : Replaces pyridine with a pyrazole ring and introduces a phenyl group at position 1.

- Impact : The pyrazole ring enhances metabolic stability due to reduced susceptibility to oxidation. The additional phenyl group may improve π-π stacking interactions but could increase molecular weight (MW: ~300–350 g/mol) and reduce solubility .

Heterocycle Replacements

a. (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride

- Structure : Substitutes pyridine with an isoxazole ring .

- However, the smaller ring size may reduce conformational flexibility, affecting target engagement .

b. Sarizotan Hydrochloride

- Structure : Incorporates a 3-pyridinemethanamine core with a benzopyran substituent.

- Impact : The benzopyran group adds rigidity and planar aromaticity, enhancing selectivity for serotonin receptors. This structural complexity correlates with its clinical use in Parkinson’s disease-associated dyskinesia .

Backbone Modifications

a. (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride

- Structure : Replaces pyridine with a cyclopropyl group .

- This compound (MW: 201.67 g/mol) is lighter than the parent molecule, which may improve bioavailability .

b. (2-Chloropyridin-4-yl)methanamine Hydrochloride

- Structure : Substitutes the 4-fluorophenyl group with a 2-chloropyridine moiety.

- However, chlorine’s larger atomic radius may cause steric clashes in tight binding pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

Fluorine Position Matters: Mono-fluorination at the 4-position optimizes lipophilicity without steric drawbacks, whereas di-fluorination (e.g., 2,5-difluoro) may hinder binding .

Heterocycle Choice Dictates Function : Pyridine supports hydrogen bonding, while isoxazole or pyrazole enhances metabolic stability .

Substituent Effects on Bioactivity : Chlorine (electron-withdrawing) vs. cyclopropyl (strain-inducing) leads to divergent therapeutic profiles .

Biological Activity

(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of anti-malarial, antibacterial, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClFN

- Molecular Weight : 232.69 g/mol

The presence of a fluorine atom on the phenyl ring and a pyridine moiety contributes to its biological activity by influencing electronic properties and interactions with biological targets.

1. Anti-Malarial Activity

Recent studies have highlighted the efficacy of this compound against Plasmodium falciparum, the causative agent of malaria. Research indicates that this compound exhibits significant inhibition of parasite development at low micromolar concentrations.

- IC50 Values : The compound showed IC50 values comparable to established anti-malarial drugs, indicating strong potential for further development:

- IC50 for P. falciparum : Approximately 3.2 µM.

In vivo studies with BALB/c mice infected with P. yoelii demonstrated mild inhibitory effects on parasite replication, suggesting that while effective in vitro, further optimization may be needed for in vivo applications .

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

- Bacillus subtilis : 4.69 µM

- Staphylococcus aureus : 5.64 µM

- Escherichia coli : 8.33 µM

- Pseudomonas aeruginosa : 13.40 µM

These findings suggest that the compound could serve as a scaffold for developing new antibacterial agents, particularly in light of rising antibiotic resistance .

3. Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties through its action as an inhibitor of leukotriene A4 hydrolase (LTA4H), which is involved in the biosynthesis of pro-inflammatory mediators.

- Mechanism of Action : The dual function of LTA4H as both an epoxide hydrolase and aminopeptidase allows it to modulate inflammatory responses by converting leukotriene A4 into leukotriene B4, a potent inflammatory mediator .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Substituent | Biological Activity | Notes |

|---|---|---|

| Fluorine on phenyl | Enhanced potency | Improves interaction with target enzymes |

| Pyridine ring | Critical for activity | Essential for binding affinity |

| Alkyl substitutions | Variable effects | Small groups enhance activity; bulky groups reduce activity |

Studies have shown that compounds with electron-withdrawing groups exhibit lower activity compared to those with electron-donating groups, emphasizing the importance of electronic properties in designing more effective derivatives .

Case Studies

-

Case Study on Antimalarial Efficacy :

A study evaluated several derivatives of this compound against P. falciparum, revealing that modifications to the side chains significantly affected potency and selectivity towards malaria parasites compared to mammalian cells . -

Case Study on Antibacterial Properties :

Another investigation assessed the antibacterial efficacy against multi-drug resistant strains, demonstrating that certain derivatives maintained effectiveness even against resistant strains, highlighting their potential therapeutic value .

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 4-fluorobenzaldehyde with pyridin-4-ylmethanamine under catalytic hydrogenation (e.g., H₂/Pd-C) to form the secondary amine, followed by HCl treatment to yield the hydrochloride salt . Key considerations include:

- Reaction Conditions : Optimize pH (7–9) and temperature (25–60°C) to avoid side reactions like over-reduction.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to isolate the product .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde, Pyridin-4-ylmethanamine, H₂/Pd-C | 65–75 | 90–95% |

| 2 | HCl (gas) in EtOH | 85–90 | ≥98% |

Basic: How should researchers characterize this compound’s purity and structural identity?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR : Compare ¹H/¹³C NMR peaks to reference data (e.g., δ ~8.5 ppm for pyridine protons, δ ~7.2 ppm for fluorophenyl protons) .

- HPLC : Employ a Primesep 100 column (UV detection at 254 nm) with a mobile phase of acetonitrile/ammonium acetate buffer (pH 4.5) to assess purity (>98%) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.1 (free base) and 257.5 (hydrochloride) .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Answer:

For single-crystal X-ray diffraction:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer.

- Refinement : Apply SHELXL-2018 for least-squares refinement. Address twinning via the TWIN/BASF commands and disorder using PART/SUMP restraints .

- Validation : Check R-factor convergence (R₁ < 5%) and validate geometry with PLATON .

Example Challenge : Disordered fluorophenyl rings may require partitioning into two orientations with occupancy refinement (e.g., 60:40 ratio) .

Advanced: What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps, identifying nucleophilic sites (e.g., amine group) for derivatization .

- Molecular Docking : Dock the compound into target receptors (e.g., serotonin transporters) using AutoDock Vina. Prioritize poses with hydrogen bonds to pyridine N and fluorophenyl F atoms .

Key Insight : The 4-fluorophenyl group enhances lipid solubility (logP ~2.1), impacting blood-brain barrier penetration in CNS drug candidates .

Intermediate: How to address hygroscopicity and stability issues during storage?

Answer:

- Storage : Keep in airtight containers under argon at −20°C to prevent hydrolysis of the hydrochloride salt .

- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks). Use Karl Fischer titration to quantify water absorption (<0.5% w/w) .

Advanced: What strategies mitigate spectral overlaps in NMR analysis?

Answer:

- 2D NMR : Employ HSQC and HMBC to resolve overlapping peaks (e.g., pyridine C-H couplings vs. fluorophenyl signals) .

- Solvent Selection : Use DMSO-d₆ to sharpen amine proton signals (δ ~2.5 ppm) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.

- Waste Disposal : Neutralize with 1M NaOH before incineration, as hydrochloride salts may release HCl upon combustion .

Advanced: How to design SAR studies for optimizing biological activity?

Answer:

- Analog Synthesis : Replace the fluorophenyl group with chloro-/methoxy- variants to assess electronic effects .

- Bioassays : Test inhibitory activity against monoamine oxidases (IC₅₀ determination via fluorometric assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.